![molecular formula C14H30N4O4 B12688917 N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea] CAS No. 36938-15-5](/img/structure/B12688917.png)
N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’‘-Hexane-1,6-diylbis[N’-(2-hydroxyethyl)-N’-methylurea] is a chemical compound with the molecular formula C14H30N4O4 and a molecular weight of 318.42 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes two hydroxyethyl groups and a hexane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘-Hexane-1,6-diylbis[N’-(2-hydroxyethyl)-N’-methylurea] typically involves the reaction of hexamethylene diisocyanate with N-methyl-N-(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The production process is designed to be efficient and cost-effective, meeting the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
N,N’‘-Hexane-1,6-diylbis[N’-(2-hydroxyethyl)-N’-methylurea] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The hydroxyethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce simpler, hydrogenated compounds .
Scientific Research Applications
N,N’‘-Hexane-1,6-diylbis[N’-(2-hydroxyethyl)-N’-methylurea] has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of N,N’‘-Hexane-1,6-diylbis[N’-(2-hydroxyethyl)-N’-methylurea] involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and other interactions, influencing its behavior in various chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
N,N’-Hexane-1,6-diylbis[N’-(2-hydroxyethyl)-N’-methylurea]: A closely related compound with similar structural features.
N,N’-Hexane-1,6-diylbis[N’-(2,2,6,6-tetramethylpiperidin-4-yl)formamide]: Another compound with a hexane backbone but different functional groups.
Uniqueness
N,N’‘-Hexane-1,6-diylbis[N’-(2-hydroxyethyl)-N’-methylurea] is unique due to its specific combination of hydroxyethyl and methylurea groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
36938-15-5 |
|---|---|
Molecular Formula |
C14H30N4O4 |
Molecular Weight |
318.41 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3-[6-[[2-hydroxyethyl(methyl)carbamoyl]amino]hexyl]-1-methylurea |
InChI |
InChI=1S/C14H30N4O4/c1-17(9-11-19)13(21)15-7-5-3-4-6-8-16-14(22)18(2)10-12-20/h19-20H,3-12H2,1-2H3,(H,15,21)(H,16,22) |
InChI Key |
AKNPWFZCZXNMDM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C(=O)NCCCCCCNC(=O)N(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide](/img/structure/B12688846.png)


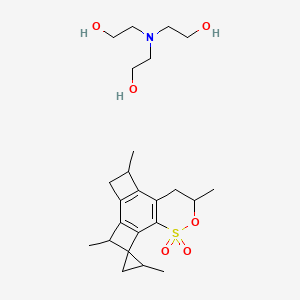
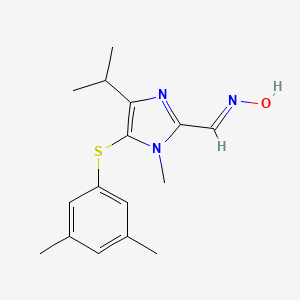
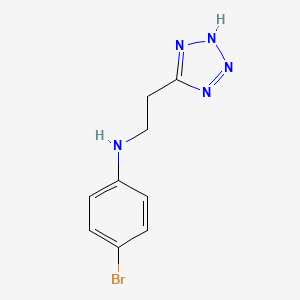
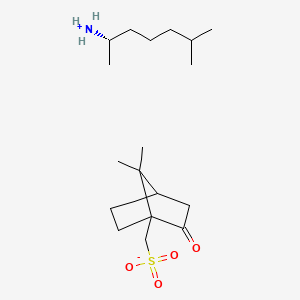
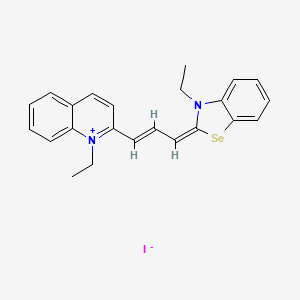
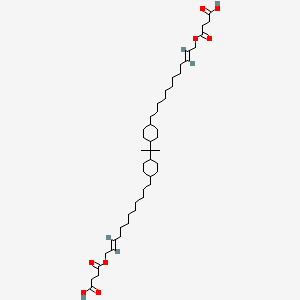

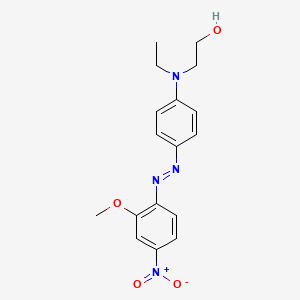

![19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.09,14.024,29.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),9,11,13,16,21,24,26,28,30(34),31-hexadecaene-15,23-dione](/img/structure/B12688932.png)
